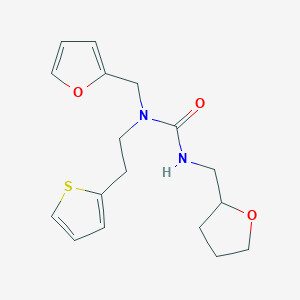

1-(Furan-2-ylmethyl)-3-((tetrahydrofuran-2-yl)methyl)-1-(2-(thiophen-2-yl)ethyl)urea

Description

1-(Furan-2-ylmethyl)-3-((tetrahydrofuran-2-yl)methyl)-1-(2-(thiophen-2-yl)ethyl)urea (CAS: 2034481-06-4) is a urea derivative featuring heterocyclic substituents: a furan-2-ylmethyl group, a tetrahydrofuran-2-ylmethyl group, and a 2-(thiophen-2-yl)ethyl moiety . Its molecular formula is C17H22N2O3S, with a molecular weight of 334.4 g/mol . The compound’s structure combines aromatic (furan, thiophene) and saturated (tetrahydrofuran) heterocycles, which may influence its physicochemical properties and biological interactions.

Propriétés

IUPAC Name |

1-(furan-2-ylmethyl)-3-(oxolan-2-ylmethyl)-1-(2-thiophen-2-ylethyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O3S/c20-17(18-12-14-4-1-9-21-14)19(13-15-5-2-10-22-15)8-7-16-6-3-11-23-16/h2-3,5-6,10-11,14H,1,4,7-9,12-13H2,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJJPVKXPULWMDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)N(CCC2=CC=CS2)CC3=CC=CO3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the furan and thiophene derivatives. One common approach is to first synthesize the furan-2-ylmethyl and thiophen-2-yl ethyl groups separately, followed by their coupling with the tetrahydrofuran-2-ylmethyl group. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong nucleophiles.

Major Products Formed:

Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid.

Reduction: The thiophene ring can be reduced to form 2-thiophenethanol.

Substitution: Substitution at the urea nitrogen can lead to the formation of various amides and esters.

Applications De Recherche Scientifique

This compound has several applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It can be used as a probe in biological studies to understand cellular processes.

Medicine: Its derivatives may have potential as pharmaceuticals, particularly in the development of new drugs.

Industry: It can be used in the production of advanced materials and polymers.

Mécanisme D'action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, and metabolic processes.

Comparaison Avec Des Composés Similaires

Key Observations:

Substituent Position Matters : The furan-2-ylmethyl group in the target compound vs. furan-3-ylmethyl in may alter steric and electronic interactions, affecting receptor binding or solubility.

Thiourea vs.

Biological Activity : Thiophene and pyridine-containing ureas (e.g., compound 5h ) show anticancer activity, suggesting the target compound’s thiophen-2-yl group may confer similar properties.

Physicochemical and Spectral Comparisons

- Melting Points : While the target compound’s melting point is unreported, similar ureas (e.g., 5h, 5k in ) exhibit high melting points (217–273°C), likely due to hydrogen bonding and aromatic stacking.

- Spectral Data :

- IR : Ureas typically show N-H stretches near 3300 cm⁻¹ and carbonyl (C=O) bands ~1650 cm⁻¹ . The target compound’s tetrahydrofuran group may introduce additional C-O-C stretches (~1100 cm⁻¹).

- NMR : Substituted ureas (e.g., ) display distinct urea NH signals (δ 8–10 ppm in ¹H NMR) and carbonyl carbon signals (δ 150–160 ppm in ¹³C NMR).

Activité Biologique

1-(Furan-2-ylmethyl)-3-((tetrahydrofuran-2-yl)methyl)-1-(2-(thiophen-2-yl)ethyl)urea is a complex organic compound characterized by the presence of multiple heterocyclic rings, specifically furan and thiophene, linked through a urea functional group. Its molecular formula is with a molecular weight of 334.4 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities.

Chemical Structure

The compound's structure can be represented as follows:

Biological Activity Overview

Research indicates that compounds with similar structures may exhibit a range of biological activities, particularly antimicrobial properties. The presence of furan and thiophene moieties suggests potential interactions with various biological targets, making it a candidate for further investigation in medicinal applications.

Antimicrobial Activity

A study focused on the antimicrobial properties of derivatives related to this compound revealed significant activity against various pathogens. For instance, derivatives such as 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea) demonstrated effectiveness against Escherichia coli , Salmonella typhi , and Staphylococcus aureus , while showing no activity against Bacillus subtilis .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Pathogens Tested | Activity Observed |

|---|---|---|

| 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea | E. coli, S. typhi, S. aureus | Susceptible |

| Bacillus subtilis | No activity |

The exact mechanism through which 1-(Furan-2-ylmethyl)-3-((tetrahydrofuran-2-yl)methyl)-1-(2-(thiophen-2-yl)ethyl)urea exhibits its biological activity is not fully elucidated. However, studies suggest that compounds containing urea linkages can interact with bacterial cell walls or inhibit essential enzymes involved in bacterial metabolism.

Case Studies and Research Findings

Recent studies have highlighted the synthesis and bioactivity of this compound and its derivatives. For example, research conducted on similar compounds has shown promising results in terms of antibacterial efficacy and low toxicity profiles .

Table 2: Summary of Research Findings

| Study Focus | Findings |

|---|---|

| Synthesis and Characterization | Compounds synthesized via various methods |

| Antimicrobial Testing | Broad-spectrum activity against multiple pathogens |

| Structure–Activity Relationship | Correlation between structural features and bioactivity |

Q & A

Advanced Research Question

- Molecular docking : Screen against protein targets (e.g., enzymes with urea-binding pockets) using software like AutoDock. ’s SMILES notation enables 3D structure generation for docking .

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the thiophene moiety’s electron-rich nature may guide reactivity predictions .

What analytical methods quantify trace impurities in this compound?

Basic Research Question

- HPLC-MS : Detect and quantify byproducts (e.g., unreacted precursors) with a C18 column and acetonitrile/water mobile phase.

- Elemental analysis : Verify purity by comparing experimental vs. theoretical C/H/N/S percentages ( provides a molecular formula template) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.